methyl 2-[({[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-[({[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a tetrazole ring, a thiophene ring, and a cyclooctane ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[({[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves multiple steps, including the formation of the tetrazole ring, the thiophene ring, and the cyclooctane ring. The process typically begins with the preparation of the tetrazole ring through a cyclization reaction involving an azide and a nitrile. The thiophene ring is then synthesized using a condensation reaction, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur . The final step involves the coupling of these rings with the cyclooctane ring through a series of nucleophilic substitution and acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yield. The process may also include purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the tetrazole ring, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 2-[({[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential use in drug development, particularly as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 2-[({[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene derivative used as an antispasmodic agent.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
Methyl 2-[({[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is unique due to its complex structure, which combines multiple heterocyclic rings
Properties
Molecular Formula |
C22H25N5O4S2 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H25N5O4S2/c1-30-16-11-8-7-10-15(16)27-22(24-25-26-27)32-13-18(28)23-20-19(21(29)31-2)14-9-5-3-4-6-12-17(14)33-20/h7-8,10-11H,3-6,9,12-13H2,1-2H3,(H,23,28) |
InChI Key |
FHFDXZKATKBDHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=C(C4=C(S3)CCCCCC4)C(=O)OC |
Origin of Product |
United States |
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